4-Benzyl-4H-furo[3,2-b]pyrrole
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Overview
Description
4-Benzyl-4H-furo[3,2-b]pyrrole is a heterocyclic compound featuring a fused furan and pyrrole ring system with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4H-furo[3,2-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aldehydes with azidoacetates followed by thermal cyclization. For instance, the condensation of benzyl azidoacetate with furan-2-carbaldehyde under reflux conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate efficient cyclization and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-4H-furo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: N-substitution reactions with alkyl halides or acyl chlorides can yield N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Benzyl-4H-furo[3,2-b]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Benzyl-4H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-Methyl-4H-furo[3,2-b]pyrrole: Similar structure but with a methyl group instead of a benzyl group.
4-Benzyl-4H-thieno[3,2-b]pyrrole: Contains a thiophene ring instead of a furan ring.
2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole: Features a trifluoromethylphenyl group instead of a benzyl group.
Uniqueness: 4-Benzyl-4H-furo[3,2-b]pyrrole is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
119118-10-4 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-benzylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C13H11NO/c1-2-4-11(5-3-1)10-14-8-6-13-12(14)7-9-15-13/h1-9H,10H2 |
InChI Key |
DOLQRALIFGJDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CO3 |
Origin of Product |
United States |
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